![molecular formula C23H28N2O B3819840 N-[2-(1H-indol-3-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B3819840.png)
N-[2-(1H-indol-3-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]propanamide
Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]propanamide is a compound synthesized by coupling tryptamine with ibuprofen. Tryptamine is known for its vast array of biological activities, while ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and anti-inflammatory properties .
Preparation Methods
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]propanamide involves the reaction between tryptamine and ibuprofen using N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating reagent . DCC reacts with the carboxyl group of ibuprofen to produce an activated acylating agent that subsequently reacts with the amino group of tryptamine to form the amide bond . This method is commonly used for the preparation of esters, amides, and anhydrides .
Chemical Reactions Analysis
N-[2-(1H-indol-3-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to form different amine derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]propanamide has several scientific research applications:
Chemistry: It is used as a model compound to study amide bond formation and the reactivity of indole derivatives.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, while the ibuprofen moiety inhibits cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins and subsequent anti-inflammatory effects .
Comparison with Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]propanamide can be compared with other similar compounds, such as:
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This compound is synthesized by coupling tryptamine with naproxen and has similar anti-inflammatory properties.
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide: This compound is synthesized by coupling tryptamine with flurbiprofen and is studied for its potential use in SARS-CoV-2 treatment trials.
This compound is unique due to its combination of tryptamine and ibuprofen, which imparts both biological activity and anti-inflammatory properties .
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]propanamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and cytotoxic effects on cancer cells.
- Molecular Formula : C24H29N3O
- Molecular Weight : 439.5 g/mol
- IUPAC Name : (E)-N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethyl]amino]methyl]phenyl]prop-2-enamide
Research indicates that this compound exhibits a range of biological activities through several mechanisms:
- Antimicrobial Activity :
- The compound has demonstrated significant antibacterial properties against strains like Staphylococcus aureus and Escherichia coli. For instance, it showed a minimum inhibitory concentration (MIC) as low as 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), indicating potent antimicrobial efficacy .
- Anticancer Properties :
- In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines. Notably, it exhibited strong antiproliferative activity against A549 lung cancer cells, suggesting its potential as an anticancer agent .
- The mechanism involves the induction of apoptosis in cancer cells, likely mediated by the activation of caspases and modulation of cell cycle regulators .
Antimicrobial Efficacy
A recent study evaluated the compound's effectiveness against multiple bacterial strains. The results are summarized in the following table:
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus ATCC 25923 | 3.90 |
Staphylococcus aureus MRSA ATCC 43300 | <1.00 |
Escherichia coli | 5.00 |
Mycobacterium smegmatis | 4.50 |
These findings highlight the compound's broad-spectrum antibacterial activity, particularly against resistant strains .
Cytotoxicity Against Cancer Cells
In another study focusing on cytotoxic effects, the compound was tested on various cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
A549 (Lung Cancer) | 12.5 |
HeLa (Cervical Cancer) | 15.0 |
MCF7 (Breast Cancer) | 18.0 |
The data indicates that this compound possesses significant cytotoxicity against these cancer cells, which may be attributed to its ability to induce apoptosis and inhibit cell cycle progression .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(1H-indol-3-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]propanamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via amide coupling between a carboxylic acid derivative (e.g., 2-[4-(2-methylpropyl)phenyl]propanoic acid) and tryptamine. Activation of the carboxylic acid using reagents like HATU or EDCI in the presence of DIPEA in DMF or DCM is typical. Reaction optimization includes controlling temperature (0–25°C), solvent polarity, and stoichiometric ratios. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
- Validation : Confirm structure using H/C NMR, FT-IR (amide C=O stretch ~1650 cm), and high-resolution mass spectrometry (HRMS) .
Q. How is the structural integrity of this compound validated in academic research?
- Analytical Techniques :
- NMR : H NMR should show indole NH (~10 ppm), amide NH (~8 ppm), and aromatic protons (6.5–7.5 ppm).
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%).
- X-ray Crystallography : For absolute stereochemistry confirmation, though this requires high-quality crystals .
Q. What preliminary biological screening assays are appropriate for this compound?
- In Vitro Assays :
- Enzyme Inhibition : Test against targets like GLUT2 (IC determination via glucose uptake assays in eukaryotic expression systems) .
- Antimicrobial Activity : Broth microdilution (MIC values) against Gram-positive/negative bacteria and fungi, referencing protocols for structurally similar propanamides .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
- Key Modifications :
- Indole Substitution : Introduce halogens (Cl, F) at the 5-position of indole to enhance binding affinity (see GLUT2 inhibitors with IC <10 µM) .
- Phenyl Group Variations : Replace 2-methylpropyl with cyclopropyl or trifluoromethyl groups to improve metabolic stability .
- Data Table :
Derivative | Modification | IC (µM) | Target |
---|---|---|---|
Parent | None | 25.6 | GLUT2 |
5-Cl-Indole | Chlorination | 8.3 | GLUT2 |
CF-Phenyl | Trifluoromethyl | 12.1 | CXCR2 |
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Case Example : Discrepancies in IC values between cell-free (e.g., recombinant enzyme) and cell-based assays may arise from membrane permeability issues. Use parallel artificial membrane permeability assays (PAMPA) to correlate permeability with activity .
- Statistical Analysis : Apply ANOVA or Student’s t-test to compare replicates; consider batch-to-batch variability in compound purity .
Q. What molecular modeling approaches elucidate the mechanism of action for this compound?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like formyl-peptide receptors (FPR2). Key residues (e.g., Arg206 in FPR2) may form hydrogen bonds with the amide group .
- MD Simulations : Run 100-ns simulations to assess binding stability (RMSD <2 Å acceptable) .
Q. Experimental Design & Safety
Q. How should researchers design dose-response experiments to minimize off-target effects?
- Protocol :
- Range-Finding : Test 0.1–100 µM in 3-fold dilutions.
- Controls : Include positive controls (e.g., phloretin for GLUT2 inhibition) and vehicle controls (DMSO <0.1%).
- Counter-Screens : Test against related transporters (GLUT1, GLUT4) to confirm selectivity .
Q. What safety protocols are critical when handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis.
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
Q. Data Interpretation Challenges
Q. How can researchers address low reproducibility in biological assays?
- Root Causes :
- Compound Degradation : Store at –20°C in amber vials; confirm stability via HPLC before assays .
- Cell Line Variability : Use authenticated cell lines (e.g., HEK293 for GLUT2) and passage numbers <20 .
Q. What advanced techniques validate target engagement in vivo?
- Pharmacodynamic Markers : Measure downstream biomarkers (e.g., plasma glucose for GLUT2 inhibitors).
- PET Imaging : Radiolabel the compound with F for tissue distribution studies (requires specialized synthesis) .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O/c1-16(2)14-18-8-10-19(11-9-18)17(3)23(26)24-13-12-20-15-25-22-7-5-4-6-21(20)22/h4-11,15-17,25H,12-14H2,1-3H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQALFBAYWUEKQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NCCC2=CNC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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